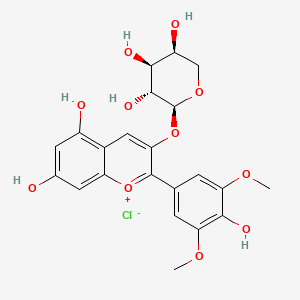

Malvidin 3-arabinoside

Description

Overview of Flavonoid Compounds and Anthocyanin Research

Flavonoids are a vast and diverse group of naturally occurring phenolic compounds found extensively throughout the plant kingdom. nih.gov These secondary metabolites are characterized by a C6-C3-C6 skeleton, consisting of two benzene (B151609) rings linked by a three-carbon chain. nih.gov Flavonoids are categorized into several classes based on their structural variations, including flavones, flavonols, flavanones, isoflavones, flavanols, and anthocyanins. nih.govmdpi.com They are integral to plant physiology, contributing to pigmentation in flowers and fruits, and are also recognized for their wide range of biological activities. nih.govmdpi.com

Anthocyanins are a prominent class of water-soluble flavonoids responsible for the vibrant red, purple, and blue colors observed in many fruits, vegetables, and flowers. tandfonline.comnih.gov These pigments are glycosylated forms of anthocyanidins, the aglycone core. mdpi.comnih.gov Research into anthocyanins is a significant area of phytochemical studies due to their widespread presence and potential applications. There are over 550 identified types of anthocyanins, with six common anthocyanidins—cyanidin (B77932), delphinidin (B77816), pelargonidin, peonidin, malvidin (B83408), and petunidin (B3231668)—being the most prevalent in nature. tandfonline.com

Significance of Malvidin Derivatives in Phytochemical Studies

Among the common anthocyanidins, malvidin and its derivatives are of particular interest to researchers. Malvidin is one of the most abundant anthocyanin aglycones and is a key contributor to the color of many red grapes and, consequently, red wines. nih.govresearchgate.net The stability and color of anthocyanins, including malvidin derivatives, are influenced by factors such as pH, light, and temperature. tandfonline.comnih.gov For instance, anthocyanins typically appear red in acidic conditions, purple in neutral pH, and blue in alkaline environments. tandfonline.comnih.gov

The glycosylation pattern of malvidin, meaning the type and position of sugar molecules attached to the core structure, significantly impacts its properties. This has led to extensive research on various malvidin glycosides to understand their unique chemical behaviors and distribution in the plant kingdom. nih.gov

Research Focus on Malvidin-3-O-arabinoside chloride within the Anthocyanin Class

Malvidin-3-O-arabinoside chloride is a specific anthocyanin that has garnered attention in academic research. It is a glycoside of malvidin, where an arabinose sugar is attached at the 3-position of the malvidin core, with a chloride ion as the counter-ion. chembk.com This compound is naturally found in various plants, contributing to their purplish-red coloration. chembk.com

Scientific investigations into Malvidin-3-O-arabinoside chloride often focus on its chemical properties, natural occurrence, and potential biological activities. chembk.comchemicalbook.com For example, studies have explored its role in oxidative damage protection by stimulating autophagy, a cellular recycling process. nih.gov The interaction of Malvidin-3-O-arabinoside with other polyphenols has also been a subject of study, particularly in the context of copigmentation, which can affect color stability. researchgate.net The unique structural features of Malvidin-3-O-arabinoside chloride make it a valuable subject for understanding the broader chemical and biological diversity of anthocyanins.

Properties

CAS No. |

679429-95-9 |

|---|---|

Molecular Formula |

C22H23ClO11 |

Molecular Weight |

498.9 g/mol |

IUPAC Name |

(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol chloride |

InChI |

InChI=1S/C22H22O11.ClH/c1-29-15-3-9(4-16(30-2)19(15)27)21-17(33-22-20(28)18(26)13(25)8-31-22)7-11-12(24)5-10(23)6-14(11)32-21;/h3-7,13,18,20,22,25-26,28H,8H2,1-2H3,(H2-,23,24,27);1H/t13-,18-,20+,22-;/m0./s1 |

InChI Key |

FXWDXPVECLXGRZ-XIGYXKQDSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O.[Cl-] |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O.[Cl-] |

Origin of Product |

United States |

Occurrence and Distribution of Malvidin 3 O Arabinoside Chloride in Plant Species

Identification in Specific Botanical Sources

Vaccinium myrtillus L., commonly known as bilberry or European blueberry, is a rich natural source of anthocyanins. nih.govmedicalnewstoday.com Among the various anthocyanins identified in bilberries are the C-3 glucosides, galactosides, and arabinosides of five primary anthocyanidins: delphinidin (B77816), cyanidin (B77932), petunidin (B3231668), peonidin, and malvidin (B83408). thermofisher.comindiamart.com Malvidin-3-O-arabinoside has been specifically identified as one of the anthocyanin components in bilberry fruit. researchgate.net The total anthocyanin content in fresh bilberries typically ranges from 300 to 700 mg per 100 g of fresh fruit. nih.govmedicalnewstoday.com

A detailed analysis of bilberry anthocyanins reveals a complex profile. One study identified malvidin-3-arabinoside as a notable, albeit not the most abundant, anthocyanin, accounting for approximately 2% of the total anthocyanin peak area in their analysis. researchgate.net

Table 1: Anthocyanin Profile of Vaccinium myrtillus L. (Bilberry)

| Anthocyanin | Relative Percentage (%) |

|---|---|

| Delphinidin-3-galactoside | 11 |

| Delphinidin-3-glucoside | 13 |

| Cyanidin-3-galactoside/Delphinidin-3-arabinoside | 20 |

| Cyanidin-3-glucoside/Petunidin-3-galactoside | 15 |

| Cyanidin-3-arabinoside | 8 |

| Petunidin-3-glucoside | 9 |

| Peonidin-3-galactoside/Petunidin-3-arabinoside | 4 |

| Peonidin-3-glucoside | 8 |

| Malvidin-3-galactoside | 9 |

| Malvidin-3-arabinoside | 2 |

Data adapted from a 2005 study on the composition of bilberry extracts. researchgate.net

Highbush blueberries (Vaccinium corymbosum L.) are another significant source of malvidin-3-O-arabinoside. In fact, malvidin glycosides, including malvidin-3-O-arabinoside, are often the most abundant anthocyanins in blueberries. nih.govresearchgate.net A comprehensive analysis of 26 highbush blueberry cultivars identified malvidin-3-O-arabinoside as one of the five most abundant anthocyanins, alongside malvidin 3-O-galactoside, delphinidin 3-O-galactoside, delphinidin 3-O-arabinoside, and petunidin 3-O-galactoside. mdpi.com

The anthocyanin profile of blueberries consists primarily of glycosides of cyanidin, peonidin, delphinidin, petunidin, and malvidin, with a sugar moiety (galactose, glucose, or arabinose) attached. mdpi.com Research has confirmed the presence of malvidin-3-O-arabinoside in various blueberry species and cultivars. miloa.euusda.gov For instance, one study isolated and identified this compound from 'St. Cloud' blueberry fruits. spkx.net.cn

Table 2: Predominant Anthocyanins in Highbush Blueberry (Vaccinium corymbosum L.)

| Anthocyanin |

|---|

| Delphinidin 3-O-galactoside |

| Delphinidin 3-O-arabinoside |

| Petunidin 3-O-galactoside |

| Malvidin 3-O-galactoside |

| Malvidin 3-O-arabinoside |

Based on a study of 26 highbush blueberry cultivars. mdpi.com

Beyond bilberries and highbush blueberries, malvidin-3-O-arabinoside has been detected in other Vaccinium species and various other berries. It is found in high concentrations in lowbush blueberries (Vaccinium angustifolium). The compound has also been detected in sparkleberries (Vaccinium arboreum), summer grapes (Vitis aestivalis), red raspberries (Rubus idaeus), black chokeberries (Photinia melanocarpa), and lingonberries (Vaccinium vitis-idaea). While present in these fruits, its concentration can vary significantly.

Myrtle (Myrtus communis L.) berries are known to contain a variety of bioactive polyphenols, with anthocyanins being a major component. core.ac.uk The anthocyanin profile of myrtle includes derivatives of cyanidin, petunidin, peonidin, and malvidin. ms-editions.cl While specific glycoside forms can vary, research has identified several anthocyanins in myrtle berries. One study reported peonidin-3-O-glucoside as the most abundant, but also identified other glucosides of the aforementioned anthocyanidins. core.ac.uk Although malvidin glycosides are present, the specific identification of malvidin-3-O-arabinoside is not as consistently reported as in Vaccinium species.

Quantitative Variation in Different Plant Tissues and Cultivars

The concentration of malvidin-3-O-arabinoside, as with other anthocyanins, is not static. It varies considerably based on the plant part, cultivar, and a range of external factors. In blueberries, for example, anthocyanins are located exclusively in the peel. cdnsciencepub.com

The biosynthesis and accumulation of anthocyanins are complex processes influenced by both genetic and environmental factors. jst.go.jp

Environmental Conditions : Light and temperature are critical environmental factors that regulate anthocyanin biosynthesis. jst.go.jp Low ambient temperatures during the maturation of fruits like grapes and berries tend to increase anthocyanin accumulation, while high temperatures can decrease it. jst.go.jp Exposure to light, including UV radiation, also significantly promotes the accumulation of these pigments. jst.go.jpproquest.com Other environmental stressors such as drought, salinity, and nutrient deficiencies (particularly nitrogen and phosphorus) have been shown to induce anthocyanin production in plants as a protective response. proquest.comnih.gov

Maturation : The concentration of anthocyanins, including malvidin-3-O-arabinoside, changes significantly throughout fruit development and ripening. frontiersin.org Anthocyanin accumulation typically begins at the onset of maturation and continues until the fruit is fully ripe. frontiersin.org For example, in 'Duke' and 'Brigitta' blueberry cultivars, flavonoids and anthocyanins steadily accumulate from the turning stage until full ripeness. frontiersin.org

The interplay of these factors leads to a wide range of anthocyanin content observed in different samples of the same species. For instance, the total anthocyanin content in bilberries can vary depending on the region where they are collected. nih.gov Similarly, significant variation in anthocyanin content is observed among different blueberry cultivars. cdnsciencepub.com

Biosynthesis and Metabolic Pathways of Malvidin 3 O Arabinoside Chloride

General Phenylpropanoid Pathway and Flavonoid Biosynthesis

The journey to synthesizing Malvidin-3-O-arabinoside chloride begins with the general phenylpropanoid pathway, a central route in plant secondary metabolism. wikipedia.orgnih.gov This pathway utilizes the amino acid phenylalanine as its starting material, which is then converted through a series of enzymatic reactions into 4-coumaroyl-CoA. wikipedia.org This molecule serves as a critical precursor for a diverse array of compounds, including flavonoids. wikipedia.orgresearchgate.net

The flavonoid biosynthesis pathway branches off from the general phenylpropanoid pathway, with the enzyme chalcone (B49325) synthase (CHS) playing a pivotal gatekeeper role. researchgate.net CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.govresearchgate.net This chalcone is then isomerized by chalcone isomerase (CHI) to produce the flavanone (B1672756) naringenin, a key intermediate. nih.govbiotech-asia.org

Subsequent enzymatic modifications, including hydroxylations and cyclizations, lead to the formation of dihydroflavonols, which are crucial branch points in the flavonoid pathway. nih.govbiotech-asia.org These dihydroflavonols, such as dihydrokaempferol, dihydroquercetin, and dihydromyricetin, serve as the direct precursors for the synthesis of various flavonoid classes, including the anthocyanins. nih.govnih.gov

Specific Enzymatic Steps in Malvidin-3-O-arabinoside chloride Formation

The formation of the specific anthocyanin, Malvidin-3-O-arabinoside chloride, involves a series of precise enzymatic reactions that build upon the foundational flavonoid structure. These steps include glycosylation, methylation, and hydroxylation, which ultimately determine the final color and stability of the pigment.

Role of Glycosyltransferases (e.g., UDP-glucose:flavonoid 3-O-glucosyltransferase)

Glycosylation, the attachment of sugar moieties, is a critical step in anthocyanin biosynthesis, enhancing their stability and solubility. frontiersin.org This process is catalyzed by a class of enzymes known as glycosyltransferases, specifically UDP-sugar flavonoid glycosyltransferases (UFGTs). frontiersin.org One of the most important enzymes in this class is UDP-glucose:flavonoid 3-O-glucosyltransferase (UF3GT), which is responsible for the glucosylation of anthocyanidins at the 3-O-position to produce stable anthocyanin molecules. wikipedia.org

While the name suggests a preference for glucose, different glycosyltransferases can utilize various sugar donors. In the case of Malvidin-3-O-arabinoside chloride, an arabinose sugar is attached. While the specific enzyme for this arabinosylation is less commonly detailed than glucosyltransferases, it highlights the diversity within the glycosyltransferase family. Research has shown that some glycosyltransferases have broad substrate specificity, capable of transferring different sugars to various flavonoid backbones. frontiersin.orgnih.gov For instance, a study on Freesia hybrida revealed a flavonoid 3-O-glycosyltransferase (Fh3GT1) that could use both UDP-glucose and UDP-galactose as sugar donors and act on a wide range of flavonoid substrates. frontiersin.org The enzyme responsible for producing Malvidin-3-O-arabinoside would exhibit a specific affinity for a malvidin (B83408) precursor and a UDP-arabinose donor.

Role of Methylation and Hydroxylation Patterns

The characteristic purple hue of malvidin is a direct result of the methylation and hydroxylation patterns on its B-ring. mdpi.com The biosynthesis of the malvidin aglycone (the non-sugar portion) begins with the dihydroflavonol, dihydromyricetin. nih.gov This precursor undergoes further hydroxylation and subsequent methylation.

Hydroxylation, the addition of hydroxyl (-OH) groups, is catalyzed by enzymes like flavonoid 3',5'-hydroxylase (F3'5'H). mdpi.com This enzyme is crucial for directing the pathway towards the production of delphinidin-based anthocyanins, which have three hydroxyl groups on the B-ring. mdpi.comoup.com

Following hydroxylation, methylation at the 3' and 5' positions of the B-ring is carried out by O-methyltransferases (OMTs). mdpi.comnih.gov This methylation converts delphinidin (B77816) to petunidin (B3231668) (one methyl group) and then to malvidin (two methyl groups). mdpi.com This methylation is significant as it not only influences the color, shifting it towards red, but also increases the stability of the anthocyanin molecule by making it less susceptible to oxidation. mdpi.com

Regulation of Malvidin-3-O-arabinoside chloride Biosynthesis

The production of Malvidin-3-O-arabinoside chloride is a tightly controlled process, regulated at both the genetic and physiological levels. Gene expression and the plant's response to its environment and developmental stage play crucial roles in determining the timing and quantity of this pigment's synthesis.

Gene Expression and Regulation

The biosynthesis of anthocyanins is primarily regulated at the transcriptional level through the coordinated expression of the pathway's structural genes. nih.gov This regulation is orchestrated by a protein complex known as the MBW complex, which consists of MYB and basic helix-loop-helix (bHLH) transcription factors, along with a WD40-repeat protein. nih.govresearchgate.net

Specific MYB transcription factors are known to activate the promoters of anthocyanin biosynthetic genes, thereby initiating the entire pathway. nih.gov The expression of these regulatory genes is, in turn, often influenced by developmental cues and environmental signals. Furthermore, DNA methylation, an epigenetic modification, has been shown to play a role in regulating the expression of genes involved in anthocyanin biosynthesis, including those responding to stress. nih.govacs.org

Response to Environmental Stresses and Developmental Stages

The accumulation of Malvidin-3-O-arabinoside chloride is often linked to specific developmental stages and environmental conditions. For example, in many fruits, anthocyanin production increases during ripening, a process that is under strict developmental control. uniprot.org The expression of key biosynthetic genes, including glycosyltransferases, has been shown to be ripening-related. uniprot.org

Environmental stresses such as cold temperatures, high light intensity, and nutrient deficiency can also significantly induce the biosynthesis of anthocyanins. nih.govmdpi.com This response is believed to be a protective mechanism, with anthocyanins acting as antioxidants and photoprotectants. researchgate.net For instance, cold stress has been observed to enhance anthocyanin content in sweet oranges, directly correlating with increased transcription of biosynthetic genes. nih.govacs.org The expression of UDP-glycosyltransferases, in particular, has been linked to improved tolerance to drought, salt, and cold stresses, often through the modulation of anthocyanin accumulation. mdpi.com

Plant Secondary Metabolism Research Context

Malvidin-3-O-arabinoside chloride is a significant compound within the field of plant secondary metabolism research. Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism but often play crucial roles in the interaction of the plant with its environment. phytohub.eu Anthocyanins, including Malvidin-3-O-arabinoside, are a prime example of such metabolites, contributing to a plant's defense mechanisms and reproductive success. phytohub.eu

Research has focused on elucidating the biosynthetic pathways of these compounds, identifying the structural genes that code for the necessary enzymes, and understanding the regulatory networks that control their production. frontiersin.orgnih.gov For instance, studies in blueberries (Vaccinium species) have identified key genes such as ANS and UFGT2 as being critical for modulating anthocyanin production. nih.gov Transcriptome analyses of blueberry fruits at different ripening stages have revealed that the genes involved in the anthocyanin biosynthesis pathway are highly expressed in the later stages of fruit development, which corresponds to the accumulation of these pigments. cdnsciencepub.com

Furthermore, research has investigated how environmental factors, such as light quality, can influence the accumulation of these compounds. Studies have shown that different light qualities, such as blue and red/blue light, can promote anthocyanin biosynthesis in blueberry leaves by inducing the expression of key structural genes. frontiersin.org This highlights the adaptive role of these secondary metabolites, as their production can be modulated in response to environmental cues.

A significant area of research is the biological activity of these compounds. Malvidin-3-O-arabinoside has been shown to possess antioxidant properties. nih.gov A notable study found that Malvidin-3-O-arabinoside can ameliorate oxidative damage induced by the environmental toxin ethyl carbamate (B1207046) in intestinal epithelial cells. nih.govnih.gov The study revealed that this protective effect is achieved by stimulating autophagy, a cellular process for degrading and recycling cellular components, through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.govnih.gov Such research underscores the potential for these plant-derived compounds to have beneficial effects on human health.

Interactive Data Table: Key Enzymes in the Biosynthesis of Malvidin-3-O-arabinoside

| Enzyme | Abbreviation | Function in the Pathway |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the first step in the phenylpropanoid pathway. cdnsciencepub.comresearchgate.net |

| Chalcone synthase | CHS | Directs carbon flux into the flavonoid pathway. cdnsciencepub.comresearchgate.net |

| Chalcone isomerase | CHI | Catalyzes the isomerization of chalcone to naringenin. cdnsciencepub.comresearchgate.net |

| Flavanone 3-hydroxylase | F3H | Hydroxylates flavanones to produce dihydroflavonols. cdnsciencepub.comresearchgate.net |

| Flavonoid 3',5'-hydroxylase | F3'5'H | Key enzyme for the branching point towards bluish anthocyanins. researchgate.netmdpi.com |

| Dihydroflavonol-4-reductase | DFR | Reduces dihydroflavonols to leucoanthocyanidins. cdnsciencepub.comresearchgate.net |

| Anthocyanidin synthase | ANS/LDOX | Catalyzes the penultimate step in anthocyanin biosynthesis. cdnsciencepub.comresearchgate.net |

| UDP-glycosyltransferase | UGT | Transfers a sugar moiety to the anthocyanidin. nih.govnih.gov |

| Methyltransferase | MT | Catalyzes the methylation of the anthocyanidin B-ring. mdpi.com |

Interactive Data Table: Research Findings on Malvidin-3-O-arabinoside and Related Compounds

| Research Focus | Model System | Key Findings | Reference |

| Protective effects against oxidative damage | Caco-2 cells (human intestinal epithelial cells) | Malvidin-3-O-arabinoside reverses oxidative damage by stimulating AMPK-mediated autophagy. | nih.govnih.gov |

| Anthocyanin biosynthesis in blueberries | Vaccinium ashei | Most structural and regulatory genes for anthocyanin biosynthesis are upregulated in the late stages of fruit development. | cdnsciencepub.com |

| Effect of light on anthocyanin biosynthesis | Vaccinium corymbosum leaves | Blue and red/blue light promote anthocyanin biosynthesis by inducing key structural genes. | frontiersin.org |

| Regulation of anthocyanin production | Vaccinium spp. | ANS and UFGT2 are key genes for modulating anthocyanin production. | nih.gov |

Extraction, Purification, and Analytical Methodologies for Malvidin 3 O Arabinoside Chloride

Advanced Extraction Techniques

Modern extraction techniques offer significant advantages over conventional methods, providing higher efficiency, reduced solvent consumption, and shorter processing times.

Microwave-Assisted Extraction (MAE) is an advanced technique that utilizes microwave energy to heat the solvent and sample matrix, accelerating the release of target compounds. The primary mechanisms involve ionic conduction and dipole rotation, which cause rapid heating, leading to the rupture of plant cell walls and enhanced diffusion of anthocyanins into the solvent. researchgate.net MAE has been proven to be a rapid and highly efficient method for extracting anthocyanins, including related compounds like cyanidin-3-glucoside, from various plant materials such as purple corn and mulberry. researchgate.netnih.gov

Optimization of MAE parameters is crucial for maximizing the yield of anthocyanins. Key variables include microwave power, extraction time, solvent composition, and the liquid-to-solid ratio. For instance, a study on mulberry anthocyanins identified optimal conditions as 59.6% acidified methanol (B129727) at a microwave power of 425 W for 132 seconds. nih.govresearchgate.net Similarly, research on cocoa peels found optimal extraction at a microwave power of 100 W for 2 minutes. unej.ac.id These findings underscore the efficiency of MAE, significantly reducing extraction times compared to conventional methods. researchgate.net

Table 1: Examples of Optimized MAE Conditions for Anthocyanin Extraction

| Plant Source | Optimal Conditions | Anthocyanin Yield/Recovery | Reference |

| Mulberry (Morus atropurpurea Roxb.) | 59.6% acidified methanol, 425 W power, 132 s extraction time, 25 (v/w) liquid-to-solid ratio | 54.72 mg/g powder | nih.gov |

| Purple Corn (Zea mays L.) Cob | 60% ethanol (B145695), 440 W power, 10 min extraction time | High efficiency compared to conventional methods | researchgate.net |

| Cocoa Peel | 0.105 mm particle size, 0.03125 g/mL solid/solvent ratio, 2 min extraction time, 100 W power | 11.85 x 10⁻⁴ M | unej.ac.id |

| Fucus vesiculosus (for Phlorotannins) | 57% (v/v) ethanol, 75 °C, 5 min | Similar recovery to conventional methods | nih.gov |

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) employs acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. This technique is recognized for its efficiency at lower temperatures, which helps to minimize the thermal degradation of sensitive compounds like anthocyanins. researchgate.net UAE is widely used for extracting bioactive compounds, and its effectiveness depends on optimizing parameters such as ultrasonic power, temperature, time, and solvent composition. nih.gov

Studies have demonstrated that factors like temperature and solvent concentration are highly influential in the UAE of anthocyanins. nih.gov For instance, the extraction of anthocyanins from raspberries was optimized at an ultrasonic power of 210 W and a temperature of 51°C for 32 minutes, yielding 1.378 mg/g. mdpi.com The application of ultrasound significantly improves extraction yields and can reduce extraction times, making it a green and efficient alternative to traditional methods. nih.gov

Table 2: Examples of Optimized UAE Conditions for Anthocyanin Extraction

| Plant Source | Optimal Conditions | Anthocyanin Yield | Reference |

| Raspberry | 29% water in Deep Eutectic Solvent, 210 W power, 51 °C, 32 min | 1.378 ± 0.009 mg/g | mdpi.com |

| Rubia sylvatica Nakai Fruit | Optimized using Response Surface Methodology (RSM) with variables including power, liquid:solid ratio, ethanol concentration, pH, temperature, and time. | Not specified | researchgate.net |

| Purple Corn Seeds | 270 MPa pressure, 1.9 min, 1:16 g/mL solid-to-liquid ratio | 49.68 mg/100 g | nih.gov |

Solvent Systems and Optimization

The choice of solvent is fundamental to the successful extraction of Malvidin-3-O-arabinoside chloride. As polar molecules, anthocyanins are soluble in polar solvents like ethanol, methanol, acetone, and water. tandfonline.comnih.gov To enhance stability, extractions are typically performed with acidified solvents. The acidic environment maintains the anthocyanin in its more stable flavylium (B80283) cation form. nih.gov Weak acids such as acetic acid, formic acid, or citric acid are commonly used. nih.govtandfonline.com

Optimization of the solvent system often involves Response Surface Methodology (RSM) to identify the ideal combination of solvent concentration and acid percentage. For example, the highest yield of anthocyanins from Syzygium cumini fruit peels was achieved using 20% ethanol combined with 1% acetic acid. tandfonline.comtandfonline.com Studies on black currants have shown that total phenolics extraction is maximized at around 60% ethanol. researchgate.net The solvent-to-solid ratio is another critical parameter, with higher ratios generally increasing extraction efficiency. researchgate.net The use of greener solvents, such as deep eutectic solvents (DES), is also an emerging and promising approach. mdpi.comnih.gov

Chromatographic Separation and Purification Strategies

Following extraction, crude extracts contain a mixture of compounds that require separation to isolate pure Malvidin-3-O-arabinoside chloride. creative-proteomics.com Chromatographic techniques are indispensable for both the analysis and purification of this compound.

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the separation, identification, and quantification of anthocyanins. creative-proteomics.comsci-hub.se The standard setup for anthocyanin analysis involves a reversed-phase C18 column. creative-proteomics.com

The mobile phase typically consists of a binary gradient system of acidified water (mobile phase A) and an organic solvent like acetonitrile (B52724) or methanol (mobile phase B). researchgate.net The use of an acid, such as formic acid, in the mobile phase is crucial for achieving good peak shape and resolution by keeping the anthocyanins in their protonated form. researchgate.net Detection is most commonly performed using a UV-Vis detector at a wavelength of approximately 520 nm, which is the λmax for the red flavylium cation. chemfaces.com For structural confirmation, HPLC systems are often coupled with Mass Spectrometry (MS). nih.gov

A specific HPLC method for analyzing Malvidin-3-O-arabinoside chloride uses a gradient elution with 1% formic acid in water and 1% formic acid in acetonitrile, at a flow rate of 1.0 ml/min and a column temperature of 40°C. chemfaces.com

Table 3: HPLC Conditions for Anthocyanin Analysis

| Compound/Source | Column | Mobile Phase | Detection | Reference |

| Malvidin-3-O-arabinoside chloride | Not specified | A: 1% Formic acid in H₂O, B: 1% Formic acid in Acetonitrile (gradient) | 520 nm | chemfaces.com |

| Malvidin-3-glucoside & Malvidin-3,5-diglucoside | TRACER EXTRASIL ODS2 (C18) | A: Acetic acid/water (10:90 v/v), B: Acetonitrile/acetic acid/water (50:10:40 v/v/v) (gradient) | UV-Vis & Fluorescence | benthamopen.com |

| General Anthocyanins | Primesep 100 (mixed-mode) | Water, Acetonitrile, and Sulfuric acid (isocratic) | Vis 530 nm | sielc.com |

| Blueberry Anthocyanins | C18 | A: 5% formic acid, B: Methanol:Acetonitrile (6:4, v/v) with 5% formic acid (gradient) | 520 nm | researchgate.net |

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) is a more recent advancement that utilizes columns with smaller particle sizes (typically sub-2 µm). taylorfrancis.com This results in significantly higher resolution, improved peak separation, and much faster analysis times compared to conventional HPLC. creative-proteomics.comresearchgate.net These advantages make UHPLC particularly suitable for analyzing complex mixtures of anthocyanins extracted from natural sources. researchgate.net

UHPLC methods, often coupled with mass spectrometry (UHPLC-MS), provide powerful tools for the detailed characterization of anthocyanin profiles. nih.gov For instance, a rapid UHPLC method was developed to separate six different anthocyanins in just 5 minutes using a core-shell particle column with a pentafluorophenyl stationary phase. nih.gov The mobile phase consisted of 5% formic acid in water and acetonitrile, delivered at a flow rate of 0.55 mL/min. nih.gov The application of UHPLC has been instrumental in identifying anthocyanins in various matrices, including blueberry and purple-heart radish. researchgate.netnih.gov

Spectroscopic Characterization and Quantification Methods

Spectroscopic techniques are fundamental in the analysis of Malvidin-3-O-arabinoside chloride, providing information on its electronic structure, molecular mass, and detailed atomic arrangement.

UV-Vis Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry is a primary technique for both the detection and quantification of Malvidin-3-O-arabinoside chloride, owing to the compound's strong absorbance of light in the visible spectrum. As an anthocyanin, its color is directly related to its chemical structure, which features an extensive system of conjugated double bonds in the flavylium cation.

The UV-Vis spectrum of Malvidin-3-O-arabinoside chloride in an acidic medium typically exhibits a characteristic absorption maximum (λmax) in the visible region around 520 nm, which corresponds to its purple-red color. chembk.combenthamopen.com A secondary absorption peak is also observed in the UV region around 280 nm. The intensity of the absorbance at the λmax is directly proportional to the concentration, a principle that forms the basis for quantification using the Beer-Lambert law.

In practice, UV-Vis detection is most commonly coupled with High-Performance Liquid Chromatography (HPLC) for the analysis of complex mixtures, such as plant extracts. benthamopen.commtoz-biolabs.com This combination allows for the separation of Malvidin-3-O-arabinoside chloride from other structurally similar anthocyanins and phenolic compounds before its quantification. benthamopen.com The method's validation includes assessing parameters like linearity, repeatability, and recovery rates to ensure accuracy. benthamopen.com For instance, studies on related malvidin (B83408) glycosides have demonstrated good linearity within a concentration range of 0.5-10 mg/L. benthamopen.com It is also important to note that factors such as pH and the presence of other molecules (copigmentation) can cause shifts in the absorption maximum and changes in absorbance intensity. researchgate.net

Below is a table summarizing typical conditions for HPLC-UV-Vis analysis of anthocyanins like Malvidin-3-O-arabinoside chloride.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient elution using an acidified water/acetonitrile system (e.g., water with formic or acetic acid and acetonitrile) benthamopen.comunl.pt |

| Detection Wavelength | ~520 nm for quantification of the flavylium cation benthamopen.com |

| Column Temperature | 25-28°C benthamopen.comunl.pt |

| Flow Rate | 0.4 - 1.5 mL/min benthamopen.comunl.pt |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry is an indispensable tool for the unambiguous identification of Malvidin-3-O-arabinoside chloride by providing precise information on its molecular weight and elemental composition. The technique is typically coupled with liquid chromatography (LC-MS) to analyze the compound within a mixture. The molecular formula for Malvidin-3-O-arabinoside chloride is C₂₂H₂₃ClO₁₁, corresponding to a molecular weight of approximately 498.9 g/mol for the chloride salt. nih.gov In MS analysis, the compound is typically observed as the positive flavylium cation (C₂₂H₂₃O₁₁⁺) after losing the chloride counter-ion, with a calculated monoisotopic mass of 463.1240 Da.

Tandem mass spectrometry (MS/MS) provides deeper structural insights through controlled fragmentation of the parent ion. In the positive ion mode, the most characteristic fragmentation pathway for Malvidin-3-O-arabinoside involves the cleavage of the glycosidic bond. This results in the loss of the arabinose sugar moiety (a neutral loss of 132 Da) and the formation of the malvidin aglycone fragment ion (m/z 331). researchgate.net This specific fragmentation pattern is a key diagnostic feature for identifying 3-O-glycosylated malvidin structures. The analysis is commonly performed using an electrospray ionization (ESI) source, which is well-suited for polar and thermally labile molecules like anthocyanins. unl.ptresearchgate.net

The table below outlines the key ions observed in the MS/MS analysis of Malvidin-3-O-arabinoside.

| Ion Description | Ionization Mode | Calculated m/z | Fragmentation Details |

| Parent Ion | Positive (ESI+) | 463.12 | [M]⁺, the flavylium cation of Malvidin-3-O-arabinoside |

| Fragment Ion | Positive (ESI+) | 331.07 | [M - 132]⁺, corresponds to the malvidin aglycone after neutral loss of the arabinose moiety |

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of Malvidin-3-O-arabinoside chloride. While UV-Vis and MS can suggest an identity, only NMR can provide a complete picture of the atomic connectivity, including the specific type of sugar, its stereochemistry, and the precise point of its attachment to the anthocyanidin core.

¹H NMR (proton NMR) spectra provide information on the number and chemical environment of protons in the molecule. For Malvidin-3-O-arabinoside, the spectrum shows characteristic signals for the aromatic protons on the flavylium core, the methoxy (B1213986) group protons, and the protons of the arabinose sugar unit. researchgate.net Advanced two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, confirming the structure piece by piece. For example, an HMBC experiment would show a correlation between the anomeric proton of the arabinose sugar and carbon-3 of the malvidin aglycone, confirming the glycosylation site.

The analysis is typically performed on purified samples dissolved in a suitable deuterated solvent, often deuterated methanol containing a small amount of acid (like trifluoroacetic acid-d) to ensure the compound remains in the stable flavylium cation form. researchgate.net The pH of the solution can significantly influence the NMR spectrum, as changes in pH can lead to structural transformations of the anthocyanin into other forms, such as the hemiketal or chalcone (B49325). researchgate.net

Key experimental details for NMR analysis are summarized below.

| Parameter | Typical Specification |

| Spectrometer | High-field NMR spectrometer (e.g., 600 MHz) unl.ptresearchgate.net |

| Solvent | Deuterated methanol (CD₃OD) with a stabilizing acid (e.g., CF₃CO₂D) researchgate.net |

| Experiments | 1D ¹H NMR; 2D COSY, HSQC, HMBC |

| Temperature | Controlled, typically at 25°C (298 K) unl.ptresearchgate.net |

| Purpose | Unambiguous confirmation of structure, including sugar identity, anomeric configuration, and glycosylation site |

Metabolism and Bioavailability Research of Malvidin 3 O Arabinoside Chloride

In vitro Metabolism Studies

The metabolism of anthocyanins, including Malvidin-3-O-arabinoside chloride, is significantly influenced by the enzymes and microflora present in the gastrointestinal tract. A considerable portion of ingested anthocyanins is not absorbed in the upper gastrointestinal tract and thus reaches the colon, where they are subjected to extensive metabolism by the gut microbiota. nih.gov In vitro studies using human fecal microbiota have demonstrated that the initial step in the metabolism of anthocyanin glycosides is the cleavage of the glycosidic bond, which releases the sugar moiety and the aglycone. nih.gov

This process of deglycosylation is a critical transformation, as the resulting aglycone, malvidin (B83408), is then further broken down by colonic bacteria into smaller phenolic compounds. nih.gov Research on similar anthocyanins, such as cyanidin-3-glucoside and cyanidin-3-rutinoside, has shown that bacterial enzymes rapidly hydrolyze the sugar linkages. nih.gov Following this, the heterocyclic ring of the anthocyanidin is cleaved, leading to the formation of various phenolic acid metabolites. nih.gov For instance, the fermentation of cyanidin (B77932) glycosides with human fecal microbiota leads to the formation of protocatechuic acid as a major metabolite. nih.gov

Studies have also indicated that flavonoids can modulate the composition of the gut microbiota. frontiersin.orgresearchgate.net While some flavonoids have been shown to enhance the growth of beneficial bacteria like Bifidobacterium and Lactobacillus, they can also exhibit broad-spectrum antibacterial activity that may decrease the production of short-chain fatty acids. frontiersin.orgresearchgate.net The interaction is bidirectional, as the microbiota metabolizes the flavonoids, and the flavonoids and their metabolites in turn influence the microbial populations. frontiersin.org

A study on malvidin-3-O-glucoside, a closely related compound, showed that its incubation with fecal bacteria resulted primarily in the formation of syringic acid. uconn.edu This suggests that Malvidin-3-O-arabinoside would likely undergo a similar metabolic pathway, with the arabinose sugar being cleaved first, followed by the degradation of the malvidin aglycone to simpler phenolic acids.

In vivo Bioavailability Studies in Animal Models

The bioavailability of anthocyanins is generally considered to be relatively low. nih.gov In vivo studies with animal models provide crucial insights into the absorption, distribution, and elimination of these compounds. While specific data on Malvidin-3-O-arabinoside chloride is limited, studies on malvidin glycosides in general help to elucidate these pathways.

Following oral administration, a small fraction of anthocyanins can be absorbed directly from the stomach and small intestine into the bloodstream. The absorption in the intestinal tract is thought to be facilitated by transporters such as SGLT-1 and GLUT2. researchgate.net Once absorbed, these compounds are distributed to various tissues. The majority of ingested anthocyanins, however, pass to the large intestine, where they are metabolized by the gut microbiota, as discussed in the previous section. The resulting metabolites, primarily phenolic acids, are then absorbed into the circulation.

Elimination of the absorbed native anthocyanins and their metabolites occurs through both urine and bile. The relatively low concentrations of intact anthocyanins detected in plasma and urine after consumption underscore their limited absorption in their original glycosylated form. uconn.edu

The sugar moiety attached to the anthocyanidin core plays a significant role in its bioavailability. The process of glycosylation affects the molecule's size, polarity, and interaction with cellular transporters, thereby influencing its absorption. researchgate.netnih.gov

Studies comparing different glycosylated forms of malvidin have shown that the type of sugar can impact transport efficiency. For instance, research using a gastric cell model indicated that the larger molecular size of some derivatives could impair their transport compared to malvidin-3-O-glucoside. researchgate.net Steric hindrance can interfere with the binding of anthocyanins to intestinal transporters like SGLT-1 and GLUT2. researchgate.net

Furthermore, the glycosylation pattern affects the compound's bioactivity. In vitro studies on the anti-inflammatory properties of malvidin and its glucosides revealed that the aglycone form (malvidin) had a significantly greater inhibitory effect on COX-1 and COX-2 enzymes compared to its glycosylated counterparts, malvidin-3-glucoside and malvidin-3,5-diglucoside. nih.gov This suggests that the deglycosylation by gut microbiota is a crucial step for the liberation of the more bioactive aglycone.

The table below summarizes the inhibitory concentrations (IC50) of malvidin and its glucosides on COX enzymes, illustrating the impact of glycosylation.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

| Malvidin (Aglycone) | 12.45 ± 0.70 | 2.76 ± 0.16 |

| Malvidin-3-O-glucoside | 74.78 ± 0.06 | 39.92 ± 3.02 |

| Malvidin-3,5-O-diglucoside | 90.36 ± 1.92 | 66.45 ± 1.93 |

| Data from a study on the anti-inflammatory activity of malvidin and its derivatives. nih.gov |

Formation of Malvidin-3-O-arabinoside chloride Metabolites

The metabolism of Malvidin-3-O-arabinoside chloride, particularly by the gut microbiota, results in the formation of several smaller molecules. The primary metabolic pathway involves two key steps: deglycosylation and the breakdown of the aglycone ring structure.

Deglycosylation : The initial step is the enzymatic removal of the arabinose sugar from the C3 position of the malvidin core. This reaction is carried out by bacterial glycosidases in the colon and yields the aglycone, Malvidin .

Aglycone Degradation : Following deglycosylation, the malvidin aglycone is further degraded by the microbiota. The heterocyclic C-ring is cleaved, leading to the formation of various phenolic acids. Based on studies of malvidin-3-glucoside, the primary metabolites are expected to be:

Syringic acid : This is a major breakdown product resulting from the degradation of the B-ring of the malvidin molecule. uconn.edu

Other potential phenolic acids that may be formed include gallic acid and p-coumaric acid, which have been observed in the metabolism of anthocyanin mixtures. uconn.edu

The table below lists the primary metabolites formed from the microbial metabolism of malvidin glycosides.

| Parent Compound | Primary Metabolite | Metabolic Process |

| Malvidin-3-O-arabinoside | Malvidin | Deglycosylation |

| Malvidin | Syringic Acid | Ring Fission |

| Cyanidin Glycosides | Protocatechuic Acid | Ring Fission |

| Metabolites identified from in vitro fermentation with human gut microbiota. nih.govuconn.edu |

Mechanistic Investigations of Biological Activities of Malvidin 3 O Arabinoside Chloride

Antioxidant Mechanisms

Malvidin-3-O-arabinoside chloride, an anthocyanin found in sources like blueberry fruits, demonstrates notable antioxidant properties through various mechanisms. These mechanisms include the reduction of reactive oxygen species (ROS), modulation of antioxidant enzyme activity, attenuation of lipid peroxidation, and direct scavenging of free radicals.

Reduction of Reactive Oxygen Species (ROS)

Research has shown that Malvidin-3-O-arabinoside chloride can effectively inhibit the excessive generation of ROS. In a study involving Caco-2 cell lines, pretreatment with this compound at concentrations of 50, 100, 200, and 400 μM for 24 hours markedly suppressed ROS production. medchemexpress.com This protective effect against oxidative stress is a key aspect of its biological activity. nih.gov The accumulation of ROS can lead to cellular damage, and by mitigating this, Malvidin-3-O-arabinoside chloride contributes to maintaining cellular health. nih.gov

Modulation of Antioxidant Enzyme Activity (e.g., SOD, CAT, GSH, HO-1)

Malvidin-3-O-arabinoside chloride has been observed to influence the activity of crucial antioxidant enzymes. Specifically, pretreatment with 200 μM and 400 μM of the compound led to a significant enhancement of Glutathione (B108866) (GSH) levels by 14% and 16%, respectively, in Caco-2 cells. medchemexpress.com GSH is a vital intracellular antioxidant that plays a critical role in detoxifying harmful substances and neutralizing ROS. nih.gov

While direct studies on the effect of Malvidin-3-O-arabinoside chloride on Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Heme oxygenase-1 (HO-1) are limited, research on the broader class of malvidin (B83408) and its derivatives suggests a positive modulatory role. For instance, malvidin has been shown to increase the activity of antioxidant enzymes like CAT and SOD in vivo. nih.gov Another study on malvidin and its derivatives demonstrated their ability to promote glutathione peroxidase activity and increase superoxide dismutase levels in ARPE-19 cells. rsc.org These enzymes are essential for cellular defense against oxidative stress. nih.gov

Table 1: Effect of Malvidin-3-O-arabinoside chloride on Glutathione (GSH) Levels in Caco-2 Cells

| Concentration (μM) | Incubation Time (h) | Cell Line | Key Finding |

| 200 | 24 | Caco-2 | Significantly enhanced GSH level by 14% |

| 400 | 24 | Caco-2 | Significantly enhanced GSH level by 16% |

Effects on Lipid Peroxidation

Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, which can lead to cell membrane damage. mdpi.com Malondialdehyde (MDA) is a major byproduct and a key indicator of lipid peroxidation. nih.govmdpi.com While direct studies on Malvidin-3-O-arabinoside chloride's effect on lipid peroxidation are not extensively detailed in the provided results, the antioxidant properties of malvidin compounds, in general, suggest a protective role. nih.gov For instance, malvidin administration in rats was found to decrease levels of MDA, indicating a reduction in lipid peroxidation. nih.gov Similarly, other malvidin derivatives have been shown to inhibit malondialdehyde content in cells. rsc.org

Free Radical Scavenging Activity

The chemical structure of anthocyanins like Malvidin-3-O-arabinoside chloride endows them with the ability to directly scavenge free radicals. nih.gov This activity is a fundamental aspect of their antioxidant capacity. thieme-connect.de Research indicates that Malvidin-3-O-arabinoside chloride exhibits free radical scavenging activity, with one study reporting an ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) value of 87.48 ± 2.39 %, demonstrating its potential to neutralize these reactive molecules. This high ABTS value suggests a strong capacity to donate electrons or hydrogen atoms to stabilize free radicals.

Anti-inflammatory Pathways

In addition to its antioxidant effects, Malvidin-3-O-arabinoside chloride is implicated in modulating inflammatory pathways, a process often intertwined with oxidative stress.

Modulation of NF-κB Pathway Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. nih.govnih.gov When activated, it triggers the transcription of pro-inflammatory genes. nih.gov Studies on malvidin, the parent compound of Malvidin-3-O-arabinoside chloride, have shown its ability to modulate the NF-κB pathway. nih.gov This modulation contributes to its anti-inflammatory effects. nih.gov While direct evidence for Malvidin-3-O-arabinoside chloride is still emerging, the known actions of its core structure suggest a similar mechanism. The inhibition of NF-κB activation is a key mechanism by which various anti-inflammatory compounds suppress the production of inflammatory mediators. nih.gov

Inhibition of Pro-inflammatory Mediators (e.g., IL-6, IL-8, NO, TNF-α, MCP-1, ICAM-1, VCAM-1)

Research into the specific effects of Malvidin-3-O-arabinoside chloride on the full spectrum of pro-inflammatory mediators is ongoing. However, studies on closely related malvidin glycosides provide significant insights into its potential mechanisms.

Studies have demonstrated that malvidin and its glycosides can effectively inhibit key molecules involved in the inflammatory cascade. For instance, malvidin has been shown to suppress the tumor necrosis factor-alpha (TNF-α)-induced increase in protein and mRNA levels of monocyte chemotactic protein-1 (MCP-1), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1) in a concentration-dependent manner. nih.gov This inhibition is linked to the suppression of the nuclear factor kappa B (NF-κB) pathway, a critical regulator of inflammatory responses. nih.gov

Similarly, malvidin-3-O-glucoside, another closely related compound, has been found to inhibit the expression of MCP-1, ICAM-1, and VCAM-1 at both the protein and mRNA levels in human umbilical vein endothelial cells (HUVECs) stimulated with TNF-α. medchemexpress.com At a concentration of 1 µM, it resulted in a 35.9% inhibition of MCP-1, 54.4% of ICAM-1, and 44.7% of VCAM-1 protein expression. medchemexpress.com Furthermore, at 100 µM, it suppressed over 90% of the mRNA expression of MCP-1 and ICAM-1. medchemexpress.com This compound also reduces the degradation of IκB-α, an inhibitor of NF-κB, and prevents the nuclear translocation of the p65 subunit of NF-κB. medchemexpress.com

The inhibitory effects of malvidin glycosides extend to other important pro-inflammatory cytokines. Malvidin-3-O-β-glucoside has been shown to decrease the secretion of TNF-α and interleukin-6 (IL-6), as well as nitric oxide (NO) derived from inducible nitric oxide synthase (iNOS), from activated macrophages. nih.gov The anti-inflammatory properties of malvidin-3-glucoside and malvidin-3-galactoside have also been demonstrated, with malvidin-3-glucoside generally showing a better inhibitory effect. nih.gov

While direct evidence for the inhibition of interleukin-8 (IL-8) by Malvidin-3-O-arabinoside chloride is not yet available, the broad anti-inflammatory activity of related malvidin compounds suggests this is a plausible area for future investigation.

Table 1: Effects of Malvidin Glycosides on Pro-inflammatory Mediators

| Compound | Mediator | Model System | Effect | Reference |

| Malvidin | MCP-1, ICAM-1, VCAM-1 | Endothelial cells | Inhibition of TNF-α-induced expression | nih.gov |

| Malvidin-3-O-glucoside | MCP-1, ICAM-1, VCAM-1 | HUVECs | Concentration-dependent inhibition of TNF-α-induced protein and mRNA expression | medchemexpress.com |

| Malvidin-3-O-β-glucoside | TNF-α, IL-6, NO | Activated macrophages | Decreased secretion | nih.gov |

| Malvidin-3-glucoside | Inflammatory mediators | Endothelial cells | Anti-inflammatory effects | nih.gov |

| Malvidin-3-galactoside | Inflammatory mediators | Endothelial cells | Anti-inflammatory effects | nih.gov |

Cyclooxygenase (COX-1, COX-2) Inhibition

The cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory process, responsible for the synthesis of prostaglandins. The inhibition of these enzymes is a major target for anti-inflammatory drugs. nih.govnih.gov

Research on malvidin-3-glucoside has indicated its ability to suppress important mediators of inflammation, such as COX-2. uc.pt This suggests that the anti-inflammatory actions of malvidin derivatives may be, in part, mediated through the modulation of the COX pathway. While direct studies on the inhibitory effects of Malvidin-3-O-arabinoside chloride on COX-1 and COX-2 are not extensively documented, the findings from related compounds point towards a potential for such activity.

Myeloperoxidase (MPO) Activity Modulation

Myeloperoxidase (MPO) is an enzyme predominantly found in neutrophils and is involved in the generation of reactive oxygen species, contributing to tissue damage during inflammation. mdpi.com Modulation of MPO activity is therefore considered a potential therapeutic strategy for inflammatory conditions. Currently, there is a lack of specific research findings on the direct modulation of myeloperoxidase activity by Malvidin-3-O-arabinoside chloride.

Autophagy Modulation

Autophagy is a cellular process responsible for the degradation and recycling of cellular components, playing a crucial role in cellular homeostasis. Dysregulation of autophagy is implicated in various diseases.

AMPK-Mediated Autophagy Stimulation

Studies have shown that Malvidin-3-O-arabinoside (M3A) can ameliorate cellular damage by stimulating autophagy through the activation of AMP-activated protein kinase (AMPK), a master regulator of this process. medchemexpress.comnih.gov Research on intestinal epithelial cells demonstrated that M3A treatment led to the phosphorylation of AMPK, which in turn initiated the autophagic cascade. medchemexpress.comnih.govmedchemexpress.com

Upregulation of LAMP-1 Expression

A key indicator of lysosomal mass and function is the expression of Lysosomal-Associated Membrane Protein 1 (LAMP-1). Research has demonstrated that pretreatment with Malvidin-3-O-arabinoside chloride at concentrations between 50-400 μM leads to a remarkable upregulation of LAMP-1 expression. medchemexpress.com This increase in LAMP-1 suggests an elevated lysosomal mass, which contributes to the enhanced autophagy flux observed with Malvidin-3-O-arabinoside treatment. medchemexpress.comnih.gov

Table 2: Autophagy Modulation by Malvidin-3-O-arabinoside chloride

| Mechanism | Effect | Model System | Key Findings | Reference |

| AMPK-Mediated Autophagy Stimulation | Stimulation of AMPK phosphorylation | Intestinal epithelial cells | Initiates the autophagic cascade to ameliorate cellular damage. | medchemexpress.comnih.govmedchemexpress.com |

| Lysosomal Function and Acidity Restoration | Restoration of lysosomal acidity and function | Intestinal epithelial cells | Enhances the degradative capacity of lysosomes, supporting autophagy. | medchemexpress.comnih.gov |

| Upregulation of LAMP-1 Expression | Remarkable upregulation of LAMP-1 | Intestinal epithelial cells | Indicates an increase in lysosomal mass, contributing to enhanced autophagy. | medchemexpress.com |

LC3-II/LC3-I Ratio Modulation

Malvidin-3-O-arabinoside chloride has been identified as a modulator of autophagy, a critical cellular process for the degradation and recycling of cellular components. A key indicator of autophagic activity is the ratio of Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) to LC3-I. During autophagy, the cytosolic form, LC3-I, is converted to the lipidated, autophagosome-associated form, LC3-II. nih.gov Therefore, the LC3-II/LC3-I ratio is considered proportional to the number of autophagosomes, and its modulation is a widely used marker to assess autophagic flux. researchgate.netresearchgate.net

Anticancer Research

The anticancer potential of malvidin and its glycosides, such as Malvidin-3-O-arabinoside chloride, has been a subject of scientific inquiry. Research suggests these compounds can suppress cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle through the modulation of various signaling pathways. researchgate.net

Cell Cycle Arrest (e.g., G2/M phase)

A key mechanism of anticancer agents is their ability to interfere with the cell division cycle. Malvidin, the aglycone of Malvidin-3-O-arabinoside chloride, has demonstrated the ability to induce cell cycle arrest, specifically at the G2/M checkpoint, in human cancer cells. nih.gov The G2/M phase is a critical transition point where the cell prepares for mitosis; arresting cells at this stage prevents them from dividing and proliferating. researchgate.netnih.gov

In a study on human monocytic leukemia U937 cells, malvidin was shown to cause an arrest of the cells in the G2/M phase of the cell cycle. nih.gov This effect is often associated with the modulation of key regulatory proteins. For instance, G2/M arrest can be triggered by the down-regulation of proteins like cyclin B1, which is essential for entry into mitosis. nih.gov Other compounds have been shown to induce G2/M arrest through the upregulation of cyclin-dependent kinase inhibitors like p21, which can bind to and inhibit the cyclin B/cdc2 complex required for mitotic entry. mdpi.comsemanticscholar.org The action of malvidin on U937 cells points to a similar mechanism of disrupting the cellular machinery required for cell division, thereby halting the proliferation of cancer cells. nih.gov

Apoptosis Induction

In addition to halting the cell cycle, Malvidin-3-O-arabinoside chloride and its parent compound, malvidin, are capable of inducing apoptosis, or programmed cell death, in cancer cells. This is a crucial characteristic of an effective anticancer agent, as it eliminates malignant cells. researchgate.netnih.gov

Studies have shown that malvidin induces apoptosis in a dose-dependent manner in both myeloid and lymphoid leukemia cell lines. researchgate.netsaspublishers.combohrium.com The induction of apoptosis by malvidin has been confirmed through the activation of key executioner proteins, notably caspase-3. researchgate.netsaspublishers.com Activation of caspase-3 is a critical step in the apoptotic cascade, leading to the cleavage of cellular proteins and ultimately, cell death. This effect has been observed in human monocytic leukemia (U937) cells, among others. nih.gov The pro-apoptotic activity of malvidin highlights its potential as a therapeutic agent that can trigger the self-destruction of cancer cells. researchgate.net

Cytotoxic Activity in Specific Cell Lines (e.g., U937)

The cytotoxic (cell-killing) effects of malvidin have been quantified in specific cancer cell lines. In human monocytic leukemia cells (U937), which are a common model for studying leukemia, malvidin exhibited significant cytotoxic activity. nih.gov

Research has determined the 50% growth inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. For malvidin, the IC₅₀ in U937 cells was established to be 40 µg/mL. This demonstrates a potent cytotoxic effect on these leukemia cells. nih.gov The cytotoxicity is directly linked to the mechanisms of G2/M phase cell cycle arrest and the induction of apoptosis. nih.gov

| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Malvidin | U937 (Human Monocytic Leukemia) | 40 | nih.gov |

Neuroprotective Potential

Beyond its anticancer activities, Malvidin-3-O-arabinoside chloride and its aglycone are being investigated for their potential to protect nerve cells from damage and degeneration. Neurodegenerative conditions like Alzheimer's disease are often associated with oxidative stress and cholinergic dysfunction. nih.govnih.gov

Cholinesterase (AChE, BChE) Inhibition

One of the key therapeutic strategies for Alzheimer's disease involves inhibiting cholinesterase enzymes—specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govresearchgate.netnih.gov These enzymes break down the neurotransmitter acetylcholine, and their inhibition can help to improve cognitive function. nih.govfrontiersin.org

Research indicates that malvidin possesses neuroprotective effects through the regulation of antioxidant levels and the inhibition of acetylcholinesterase. nih.gov In a study using an aluminum chloride-induced neurotoxicity model in rats, oral treatment with malvidin was found to regulate oxidative stress and inhibit AChE. nih.gov This suggests that malvidin could be a promising agent for mitigating neuronal damage. While specific IC₅₀ values for Malvidin-3-O-arabinoside chloride are not detailed in the available literature, the demonstrated AChE inhibitory activity of its aglycone points to a significant area for future neuroprotective research. nih.gov

| Compound | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Malvidin | Neuroprotective effects in an AlCl₃-induced neurotoxicity model | Acetylcholinesterase (AChE) inhibition and regulation of oxidative stress | nih.gov |

Amelioration of Mitochondrial Dysfunction

Malvidin-3-O-arabinoside chloride, an anthocyanin, has been the subject of research regarding its potential to mitigate mitochondrial dysfunction. Mitochondria, essential for cellular energy production and metabolic regulation, can become dysfunctional under cellular stress, leading to a cascade of detrimental effects. nih.gov Investigations suggest that this compound may exert protective effects on mitochondria through various mechanisms, including the regulation of protein expression, reduction of oxidative stress, and inhibition of apoptotic pathways.

Research indicates that Malvidin-3-O-arabinoside chloride can influence the expression of key proteins involved in mitochondrial function. frontiersin.orgbohrium.com One such protein is Uncoupling Protein 2 (UCP2), which plays a role in reducing the production of reactive oxygen species (ROS) within the mitochondria. nih.govbohrium.com Studies have shown that exposure to certain toxins can decrease the levels of UCP2, leading to mitochondrial dysfunction. frontiersin.org However, treatment with malvidin has been observed to restore UCP2 levels. frontiersin.orgbohrium.com This restoration is linked to the activation of the AMP-activated protein kinase (AMPK) signaling pathway. frontiersin.orgxcessbio.com AMPK activation by Malvidin-3-O-arabinoside chloride is a critical step, as it is a master regulator of cellular energy homeostasis and can help protect against mitochondrial dysfunction by suppressing excessive ATP consumption and regulating oxidative stress. nih.govxcessbio.comnih.gov

A critical aspect of mitochondrial health is the maintenance of the mitochondrial membrane potential (MMP). nih.gov A decrease in MMP is an early indicator of mitochondrial damage and a commitment point for apoptosis, or programmed cell death. Studies on related compounds like malvidin-3-glucoside have demonstrated the ability to counteract the depolarization of the mitochondrial membrane induced by cellular stressors. nih.gov This stabilization of the MMP is crucial for preserving mitochondrial integrity and preventing the initiation of the apoptotic cascade.

Furthermore, the compound has been shown to impact the mitochondrial apoptotic pathway. nih.gov This pathway is controlled by the balance of pro-apoptotic and anti-apoptotic proteins. Research has shown that malvidin can decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2. frontiersin.orgnih.gov This shift in the Bax/Bcl-2 ratio helps to prevent the release of cytochrome C from the mitochondria, a key event that triggers the activation of caspases, the executioner enzymes of apoptosis. frontiersin.org Specifically, the activation of caspase-3 and caspase-9, which are involved in the mitochondrial-mediated apoptotic pathway, has been shown to be inhibited by malvidin and its glycosides. nih.gov

The table below summarizes the effects of Malvidin-3-O-arabinoside chloride and related malvidin compounds on key markers of mitochondrial function based on in vitro and in vivo studies.

| Parameter | Observed Effect | Implication for Mitochondrial Function | References |

| UCP2 Protein Levels | Increased/Restored | Attenuation of mitochondrial ROS production | frontiersin.orgbohrium.com |

| AMPK Phosphorylation | Increased | Activation of cellular energy homeostasis pathways, promoting mitochondrial health | frontiersin.orgxcessbio.comnih.gov |

| Mitochondrial Membrane Potential (MMP) | Stabilized/Restored | Prevention of mitochondrial depolarization and initiation of apoptosis | frontiersin.orgnih.gov |

| ATP Levels | Increased/Restored | Improved cellular energy production | frontiersin.org |

| Reactive Oxygen Species (ROS) Accumulation | Decreased | Reduction of oxidative stress and associated cellular damage | frontiersin.orgnih.govmedchemexpress.com |

| Bax/Bcl-2 Ratio | Decreased | Inhibition of the mitochondrial apoptotic pathway | frontiersin.orgnih.gov |

| Caspase-3 and Caspase-9 Activation | Inhibited | Prevention of programmed cell death mediated by mitochondria | frontiersin.orgnih.gov |

| Cytochrome C Release | Inhibited | Blockade of a key step in the intrinsic apoptotic cascade | frontiersin.org |

Molecular Interactions and Structure Activity Relationships

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as Malvidin-3-O-arabinoside chloride, and a macromolecule, typically a protein. These studies provide insight into the binding affinity and the specific molecular forces that stabilize the ligand-protein complex.

Molecular modeling has been employed to investigate the interaction between malvidin (B83408) derivatives and various enzymes. nih.gov While direct studies on Malvidin-3-O-arabinoside chloride are limited, research on closely related malvidin glycosides provides significant insights into its potential binding affinities.

PTP1B (Protein Tyrosine Phosphatase 1B): PTP1B is a key enzyme in metabolic regulation, and its inhibition is a target for type 2 diabetes research. semanticscholar.orgnih.gov Studies on Malvidin-3-O-galactoside (a structurally similar anthocyanin) have shown that it can effectively inhibit PTP1B. researchgate.net Molecular docking analyses revealed that the binding is a spontaneous process that alters the enzyme's secondary structure. researchgate.net This suggests that Malvidin-3-O-arabinoside chloride likely shares this inhibitory potential, binding to PTP1B and modulating its activity.

Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are important enzymes in the nervous system. A study comparing malvidin (the aglycone) with its 3-O-glucoside and 3,5-O-diglucoside forms found that the glycosylated forms, particularly Malvidin-3-O-glucoside, demonstrated the highest inhibitory capacity against both AChE and BChE at a concentration of 100 µM. nih.gov Specifically, Malvidin-3-O-glucoside showed an inhibition of 26.3% for AChE and 22.1% for BChE, highlighting the crucial role of the sugar moiety at the C3 position for this activity. nih.gov

COX Enzymes (Cyclooxygenases): COX-1 and COX-2 are enzymes involved in inflammation. Research indicates that malvidin and its glucosides are selective inhibitors of COX-2. nih.gov However, in this case, glycosylation significantly reduces the anti-inflammatory activity compared to the aglycone form (malvidin). nih.gov The inhibitory concentration (IC50) increases with glycosylation, indicating lower potency. nih.gov

Inhibitory Activity of Malvidin and its Glucosides on COX Enzymes

| Compound | IC50 for COX-1 (µM) | IC50 for COX-2 (µM) |

|---|---|---|

| Malvidin (Mv) | 12.45 ± 0.70 | 2.76 ± 0.16 |

| Malvidin 3-O-glucoside (Mv 3-glc) | 74.78 ± 0.06 | 39.92 ± 3.02 |

| Malvidin 3,5-O-diglucoside (Mv 3,5-diglc) | 90.36 ± 1.92 | 66.45 ± 1.93 |

Data sourced from a 2023 study in the journal Molecules. nih.gov

The stability of the complex between an anthocyanin like Malvidin-3-O-arabinoside chloride and a target protein is determined by a combination of molecular interactions.

Hydrogen Bonding: Hydrogen bonds are crucial for the specific recognition and anchoring of the ligand within the protein's binding site. biocrick.comnih.gov The multiple hydroxyl (-OH) groups on both the flavonoid structure and the arabinose sugar moiety of Malvidin-3-O-arabinoside chloride act as hydrogen bond donors and acceptors. nih.gov These groups can form strong hydrogen bonds with amino acid residues in the protein's active site, such as arginine, serine, and glutamine, which is a common observation in docking studies of similar polyphenols. semanticscholar.org

Hydrophobic Interactions: These interactions, including van der Waals forces, are also significant contributors to the binding energy. nih.gov The aromatic rings of the malvidin core can engage in hydrophobic interactions with nonpolar amino acid residues of the target protein. nih.gov In some cases, these nonpolar and dispersive contacts have been identified as the main driving forces for the interaction. nih.gov

Copigmentation Interactions with Other Phenolic Compounds

Copigmentation is a phenomenon where anthocyanins, like Malvidin-3-O-arabinoside chloride, form molecular complexes with other non-colored organic molecules, known as copigments. researchgate.net This process enhances and stabilizes the color of the anthocyanin. researchgate.net Common copigments in nature include other phenolic compounds like phenolic acids and flavonoids. researchgate.netresearchgate.net

The stability of these copigmentation complexes is highly dependent on the chemical environment.

Effect of pH: The pH of the solution is a critical factor. The greatest magnitude of copigmentation for malvidin derivatives is typically observed at a pH of around 3.0 to 3.6. nih.govnih.govresearchgate.net At this pH, the anthocyanin is predominantly in its colored flavylium (B80283) cation form, which is most receptive to forming stable complexes. nih.govnih.gov As the pH increases, the color and stability can change, with studies showing a gradual bathochromic (deepening of color) shift. nih.gov

Effect of Molar Ratio: The concentration of the copigment relative to the anthocyanin is also key. Increasing the molar ratio of the copigment to the pigment generally strengthens the copigmentation effect. nih.govnih.gov For instance, studies on Malvidin-3-O-glucoside have shown that the most significant effect is achieved at a pigment-to-copigment molar ratio of 1:100. nih.gov This enhanced concentration improves the solution's color and purple-red characteristics. nih.gov

The primary mechanism for the association between the anthocyanin and the copigment is intermolecular π-π stacking. nih.govresearchgate.net This involves the stacking of the electron-rich aromatic rings of the malvidin core with the aromatic rings of the copigment molecule. nih.gov This creates a "sandwich" or stacked structure that protects the anthocyanin from degradation by water molecules, thus stabilizing its color. nih.govnih.govresearchgate.net The presence of more than one aromatic ring in a copigment, such as in quercetin (B1663063) or catechin, can lead to higher binding affinity due to these enhanced stacking possibilities. nih.gov Molecular dynamics simulations have shown that this stacking can occur between the A-C plane of the anthocyanin and the aromatic ring of the copigment, forming compact and stable complexes. researchgate.net

Influence of Glycosylation on Biological Activity

Glycosylation, the attachment of a sugar moiety to the anthocyanin core (aglycone), is a critical structural feature that profoundly modulates its biological activity. nih.govnih.govnih.gov The type and position of the sugar can either enhance or diminish the compound's effectiveness depending on the specific biological target.

The arabinoside group at the C3 position of Malvidin-3-O-arabinoside chloride significantly alters the molecule's polarity, size, and stereochemistry compared to its aglycone, malvidin. This has direct consequences for its interactions with enzymes and other proteins. For example, as noted previously, studies on malvidin glucosides show that glycosylation at the C3 position is essential for enhancing inhibitory activity against cholinesterases. nih.gov Conversely, the same structural modification significantly reduces the inhibitory effect on COX-1 and COX-2 enzymes when compared to the non-glycosylated malvidin. nih.gov This demonstrates that the sugar moiety is not merely a passive component but plays an active role in determining the molecule's biological function, likely by influencing how it fits into the active site of different enzymes.

Interaction with DNA and Topoisomerase I

The interaction of anthocyanins with fundamental cellular machinery, such as DNA and the enzymes that regulate its topology, is an area of significant research. These interactions can have profound implications for cellular processes like replication, transcription, and genomic stability.

A study investigating the interaction of several anthocyanins, including the structurally similar malvidin-3-O-glucoside, with DNA and human topoisomerase I provided key insights. The research utilized a gel electrophoresis assay with supercoiled DNA plasmid to examine DNA intercalation, topoisomerase I inhibition, and oxidative DNA damage.

The findings of this study can be summarized as follows:

DNA Intercalation: There was no evidence to suggest that the tested anthocyanins, including malvidin-3-O-glucoside, intercalate with DNA in the physiological pH range. nih.gov Intercalation is a process where molecules insert themselves between the base pairs of DNA, which can lead to structural distortions and interfere with DNA replication and transcription.

Topoisomerase I Inhibition: The anthocyanins demonstrated an ability to inhibit the catalytic relaxation activity of topoisomerase I, but only at relatively high concentrations (greater than 50 μM for cyanidin (B77932) and greater than 125 μM for the other tested compounds, including malvidin-3-O-glucoside). nih.gov Topoisomerase I is an enzyme that relaxes supercoiled DNA by creating transient single-strand breaks. The study found no evidence that these anthocyanins act as topoisomerase I poisons by stabilizing the cleavable DNA-topoisomerase complex. nih.gov

Oxidative DNA Damage: A significant observation was that all the tested anthocyanins were capable of inducing single-strand DNA cleavage (nicking) in the presence of dithiothreitol (B142953) (DTT), a reducing agent. nih.gov This suggests that under certain conditions, these compounds can participate in redox reactions that lead to oxidative damage to DNA.

Enzymatic Modification and Biotransformation of Malvidin 3 O Arabinoside Chloride

Enzymatic Glycosylation and Other Biotransformation Pathways

Enzymatic modification of anthocyanins, including malvidin (B83408) derivatives, is a key strategy to diversify their structures and functionalities. While specific research on the enzymatic glycosylation of Malvidin-3-O-arabinoside chloride is not extensively documented, the principles can be inferred from studies on closely related compounds.

One of the primary biotransformation pathways is enzymatic acylation , which involves the esterification of the sugar moiety with an organic acid. This process is often catalyzed by lipases. For instance, research on malvidin-3-O-glucoside has demonstrated successful enzymatic acylation. researchgate.net This suggests that a similar enzymatic approach could be applied to Malvidin-3-O-arabinoside chloride to introduce acyl groups, thereby altering its physicochemical properties.

The biosynthesis of Malvidin-3-O-arabinoside itself involves a sophisticated enzymatic pathway centered on uridine diphosphate (B83284) glycosyltransferases (UGTs) . These enzymes facilitate the transfer of an arabinose sugar to the 3-hydroxyl group of the malvidin aglycone. smolecule.com This natural biosynthetic machinery highlights the potential for using glycosyltransferases to further modify the glycosidic structure of Malvidin-3-O-arabinoside chloride, for example, by adding more sugar units.

Other potential biotransformation pathways for flavonoids like Malvidin-3-O-arabinoside chloride include methylation of the hydroxyl groups, which could alter its solubility and biological activity. smolecule.com Additionally, under certain conditions, the compound can undergo hydrolysis, either enzymatically or under acidic conditions, which would cleave the arabinose sugar, yielding the malvidin aglycone and arabinose. smolecule.com

Table 1: Potential Enzymatic Modifications of Malvidin-3-O-arabinoside chloride and Related Compounds

| Type of Modification | Enzyme Class | Potential Substrate | Potential Product | Reference |

|---|---|---|---|---|

| Acylation | Lipase | Malvidin-3-O-glucoside | Acylated malvidin-3-O-glucoside | researchgate.net |

| Glycosylation | Glycosyltransferase | Malvidin | Malvidin-3-O-arabinoside | smolecule.com |